molecular formula C3H5IO B12570841 3-Iodosylprop-1-ene CAS No. 189572-44-9

3-Iodosylprop-1-ene

Cat. No.: B12570841
CAS No.: 189572-44-9
M. Wt: 183.98 g/mol
InChI Key: KRYADCUDGHORES-UHFFFAOYSA-N
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Description

3-Iodosylprop-1-ene is an organic compound with the molecular formula C3H5IO It is a derivative of propene, where an iodine atom is attached to the first carbon and an oxo group is attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodosylprop-1-ene typically involves the iodination of propene followed by oxidation. One common method is the reaction of propene with iodine monochloride (ICl) to form 3-iodoprop-1-ene, which is then oxidized using an oxidizing agent such as hydrogen peroxide (H2O2) or a peracid to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where propene is reacted with iodine and an oxidizing agent in a controlled environment. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Iodosylprop-1-ene undergoes various types of chemical reactions, including:

    Oxidation: It can be further oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to form 3-iodoprop-1-ene.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Higher oxidation state compounds such as 3-iodoprop-1-ene oxide.

    Reduction: 3-iodoprop-1-ene.

    Substitution: Compounds with different functional groups replacing the iodine atom.

Scientific Research Applications

3-Iodosylprop-1-ene has several applications in scientific research, including:

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Iodosylprop-1-ene involves its ability to act as an electrophile due to the presence of the iodine atom and the oxo group. It can react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    3-Iodoprop-1-ene: Similar structure but lacks the oxo group.

    3-Bromoprop-1-ene: Similar structure with bromine instead of iodine.

    3-Chloroprop-1-ene: Similar structure with chlorine instead of iodine.

Comparison: 3-Iodosylprop-1-ene is unique due to the presence of both iodine and an oxo group, which imparts distinct reactivity and properties compared to its analogs. The iodine atom makes it a good electrophile, while the oxo group provides additional sites for chemical reactions.

Properties

CAS No.

189572-44-9

Molecular Formula

C3H5IO

Molecular Weight

183.98 g/mol

IUPAC Name

3-iodosylprop-1-ene

InChI

InChI=1S/C3H5IO/c1-2-3-4-5/h2H,1,3H2

InChI Key

KRYADCUDGHORES-UHFFFAOYSA-N

Canonical SMILES

C=CCI=O

Origin of Product

United States

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